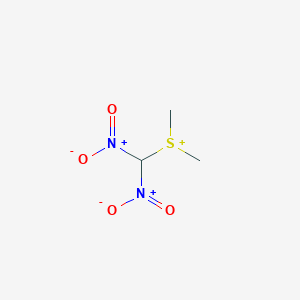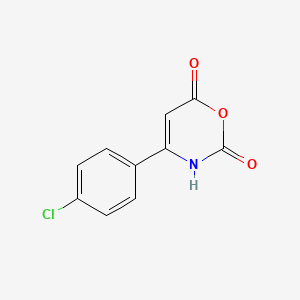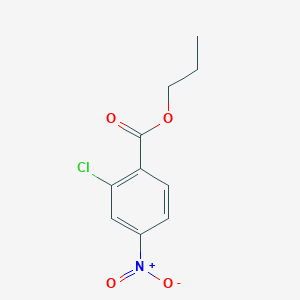
(Dinitromethyl)(dimethyl)sulfanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dinitromethyl)(dimethyl)sulfanium is a sulfonium compound characterized by the presence of a positively charged sulfur atom bonded to three organic substituents. Sulfonium compounds, including this compound, are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dinitromethyl)(dimethyl)sulfanium typically involves the reaction of dimethyl sulfide with dinitromethane under controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in dimethyl sulfide attacks the electrophilic carbon in dinitromethane, resulting in the formation of the sulfonium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include dimethyl sulfide and dinitromethane, with the reaction carried out in a suitable solvent under controlled temperature and pressure .
化学反応の分析
Types of Reactions
(Dinitromethyl)(dimethyl)sulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium compound to thioethers.
Substitution: The sulfonium group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction and reagents used .
科学的研究の応用
(Dinitromethyl)(dimethyl)sulfanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (Dinitromethyl)(dimethyl)sulfanium involves its interaction with molecular targets through its positively charged sulfur atom. This interaction can lead to various chemical transformations, including the formation of sulfur ylides and other reactive intermediates. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents attached to the sulfur atom .
類似化合物との比較
Similar Compounds
Similar compounds to (Dinitromethyl)(dimethyl)sulfanium include:
- Trimethylsulfonium iodide
- Dimethyl(trifluoromethylsulfonyl)sulfonium triflate
- S-adenosylmethionine (AdoMet)
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of dinitromethyl and dimethyl groups attached to the sulfur atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
58174-60-0 |
|---|---|
分子式 |
C3H7N2O4S+ |
分子量 |
167.17 g/mol |
IUPAC名 |
dinitromethyl(dimethyl)sulfanium |
InChI |
InChI=1S/C3H7N2O4S/c1-10(2)3(4(6)7)5(8)9/h3H,1-2H3/q+1 |
InChIキー |
UFHTYBBSHSTUQR-UHFFFAOYSA-N |
正規SMILES |
C[S+](C)C([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)




methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)






